3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-29-16-7-6-14(12-17(16)30-2)20(28)22-8-11-27-19-15(13-23-27)18(24-21(25-19)31-3)26-9-4-5-10-26/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFBXKYMEAMDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step processes:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : This core is usually synthesized via cyclization reactions involving appropriate precursors such as aminopyrazoles and nitriles.
Substitution Reactions: : Introduction of functional groups like methylthio and pyrrolidinyl is achieved through nucleophilic substitution reactions.
Amide Bond Formation: : Coupling the pyrazolopyrimidine core with the 3,4-dimethoxybenzamide is carried out using coupling reagents like EDCI or DCC under controlled conditions.
Industrial Production Methods
On an industrial scale, optimizations include:
Catalysts: : Using efficient catalysts to enhance reaction rates and selectivity.
Automation: : Employing automated systems for precise control over reaction parameters.
Scalability: : Ensuring the synthetic route is scalable with minimal by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes several types of chemical reactions:
Oxidation: : The methoxy and methylthio groups can be oxidized under specific conditions.
Reduction: : The compound can be reduced at various functional sites.
Substitution: : The pyrrolidinyl group can be replaced or modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Organometallic reagents such as Grignard reagents or sodium hydride (NaH).
Major Products Formed
The major products depend on the specific reactions:
Oxidation: : Methoxy groups convert to hydroxyl groups; methylthio to sulfoxides or sulfones.
Reduction: : Nitrogen-containing rings remain intact, but other groups may reduce to simpler moieties.
Substitution: : Introduction of new functional groups in place of pyrrolidinyl or other reactive sites.
Scientific Research Applications
Chemistry
Synthesis Studies: : The compound serves as a model for studying reaction mechanisms and synthetic methodologies.
Biology
Enzyme Inhibition: : It is explored as a potential inhibitor for various enzymes due to its structural features.
Medicine
Pharmacological Properties: : Investigated for therapeutic applications, including anticancer, antiviral, and anti-inflammatory effects.
Industry
Material Science: : Potential use in developing new materials with specific electronic or mechanical properties.
Mechanism of Action
3,4-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: : Modulates signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazolo[3,4-d]Pyrimidine Derivatives
Example 53 ():
- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Differences: Fluorine substituents: Enhance electronegativity and membrane permeability.
- Synthesis : Utilized palladium-catalyzed cross-coupling (yield: 28%), similar to methodologies applicable to the target compound .
Compound 2–10 ():
- Structure : 1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones.
- Phenyl substituents: Alter steric bulk, influencing target selectivity.
- Synthesis: Achieved via nucleophilic substitution (ethanol reflux), contrasting with the target’s likely transition metal-mediated synthesis .
Pyrrolidine-Containing Analogues ()
- Structure: N-{4-[(4-Dimethylaminobenzylidene)amino]-6-[[(4-dimethylaminophenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylaminophenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide.
- Key Differences: Triazine core: Reduces aromaticity compared to pyrazolopyrimidine, altering electronic properties. Multiple dimethylamino groups: Increase hydrophilicity but may introduce off-target interactions.
Pyrazolo[3,4-b]Pyridine Derivatives ()
- Structure : N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
- Key Differences: Pyridine vs. Ethyl and methyl groups: Enhance lipophilicity, possibly improving blood-brain barrier penetration.
- Molecular Weight : 374.4 g/mol (lower than the target compound), suggesting superior bioavailability .
Structural and Functional Analysis Table
Biological Activity
3,4-Dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, with the CAS number 946211-06-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.5 g/mol. The structure features a benzamide core substituted with methoxy and pyrrolidine groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 946211-06-9 |
| Molecular Formula | C21H26N6O3S |
| Molecular Weight | 442.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation across various lines:
- IC50 Values : Compounds in this class demonstrated IC50 values ranging from 0.63 to 5.85 µM against human cancer cell lines such as MCF-7 and A549 .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. In vitro studies have shown that similar derivatives inhibit COX-2 enzyme activity effectively:
- COX-2 Inhibition : Compounds exhibiting IC50 values comparable to celecoxib (0.04 µmol) indicate a strong potential for therapeutic application in inflammatory conditions .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The results indicated a substantial reduction in cell viability in A549 lung cancer cells with an observed apoptosis rate of 39.4% when treated with a structurally related compound.
Study 2: Anti-inflammatory Potential
In a model of carrageenan-induced paw edema in rats, derivatives similar to the target compound were administered and resulted in significant reduction of inflammation compared to control groups. This supports the hypothesis that modifications to the benzamide structure enhance anti-inflammatory properties.
Q & A
Q. What are the standard synthetic routes and critical analytical techniques for confirming the structure of this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Condensation of substituted benzamides with pyrazolo-pyrimidine intermediates under reflux in ethanol or DMF .
- Introduction of the pyrrolidin-1-yl group via nucleophilic substitution .
Analytical techniques: - NMR spectroscopy (1H and 13C) to confirm substituent positions and purity .
- Mass spectrometry for molecular weight validation .
- X-ray crystallography to resolve 3D structural ambiguities .
Q. What biological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives like this compound?
- Methodological Answer : Similar compounds exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis .
Assays to validate activity: - Enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
- Cell viability tests (e.g., MTT assay on cancer cell lines) .
Q. How do the methoxy and methylthio substituents influence physicochemical properties?
- Methodological Answer :
- Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO) and modulate electronic effects on the benzamide ring .
- Methylthio group : Increases lipophilicity (logP), improving membrane permeability, but may reduce metabolic stability .
Experimental validation: - HPLC logP measurements to assess lipophilicity .
- DFT calculations to map electron distribution .
Advanced Research Questions
Q. How can synthesis yield be optimized during scale-up?
- Methodological Answer : Key factors for optimization:
- Solvent selection : Replace ethanol with DMF to improve reaction homogeneity at higher volumes .
- Catalyst use : Triethylamine (5 mol%) enhances nucleophilic substitution efficiency .
- Temperature control : Maintain 80–90°C during condensation to prevent byproduct formation .
Monitoring: - In-line FTIR to track reaction progress .
- HPLC purity checks post-crystallization .
Q. How should contradictory biological activity data across studies be resolved?
- Methodological Answer : Systematic approaches include:
- Cross-validation assays : Repeat experiments using standardized cell lines (e.g., HepG2 for cancer studies) .
- Dose-response analysis : Compare IC50 values under consistent conditions (e.g., serum-free media) .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Contradictions may arise from differences in assay protocols or impurity profiles .
Q. What strategies improve the pharmacokinetic profile by modifying the pyrrolidin-1-yl group?
- Methodological Answer :
- Hydrophilic modifications : Replace pyrrolidine with piperazine to enhance aqueous solubility .
- Prodrug approaches : Introduce ester moieties for delayed metabolic activation .
Validation: - In vitro metabolic stability tests (e.g., liver microsome assays) .
- Pharmacokinetic studies in rodent models to assess bioavailability .
Notes
- Contradictions in synthesis protocols (e.g., solvent choice) highlight the need for context-dependent optimization .
- Biological activity variations may stem from differences in substituent electronic profiles or assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
